N-cycloheptyl-3-methyl-2-nitrobenzamide

Description

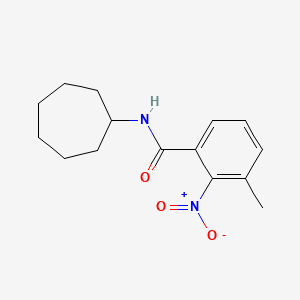

N-cycloheptyl-3-methyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position (C2), a methyl group at the meta position (C3), and a cycloheptyl substituent on the amide nitrogen. This structural configuration imparts unique electronic and steric properties. The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and influences the amide’s resonance stability.

Properties

IUPAC Name |

N-cycloheptyl-3-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11-7-6-10-13(14(11)17(19)20)15(18)16-12-8-4-2-3-5-9-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFDVDPVKJVOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-methyl-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the cycloheptyl group. One common method includes the following steps:

Nitration: The starting material, 3-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Cycloheptylation: The nitrobenzamide intermediate is then reacted with cycloheptyl bromide in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: N-cycloheptyl-3-methyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-3-methyl-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Key Structural Variations:

- N-Substituents:

- Cycloheptyl (target compound): Bulky aliphatic ring, contributing to steric hindrance and lipophilicity.

- 2-Hydroxy-1,1-dimethylethyl (): Branched chain with a hydroxyl group, enabling hydrogen bonding and metal coordination .

- 3-Chlorophenethyl (): Aromatic chloro-substituted ethyl chain, introducing halogen-based electronic effects .

- N,N-Dimethyl (): Small alkyl groups, reducing steric bulk and increasing solubility in polar solvents .

- Benzamide Substituents: 2-Nitro (target compound vs. 3-Methyl (target compound vs. 3-methoxy in ): Methyl is weakly electron-donating, while methoxy is resonance-donating, affecting ring electron density and hydrogen-bonding capacity .

Electronic and Steric Properties

Nitro Group Impact:

The ortho-nitro group in the target compound withdraws electron density from the aromatic ring, increasing the amide’s acidity and stabilizing negative charges. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where the hydroxyl group donates electrons, enhancing metal coordination in catalytic systems .

Reactivity in Catalytic Reactions

Metal-Catalyzed C–H Activation:

Compounds with directing groups (e.g., N,O-bidentate in ) facilitate regioselective C–H bond functionalization. The target compound’s nitro group may act as a directing group, but its steric bulk could limit catalyst accessibility compared to less hindered analogues .Halogen Interactions:

N-(3-chlorophenethyl)-4-nitrobenzamide () incorporates a chloro substituent, which may participate in halogen bonding or act as a leaving group in substitution reactions, a feature absent in the target compound .

Physicochemical Properties

- Solubility and Lipophilicity:

The cycloheptyl group likely enhances lipophilicity, reducing water solubility compared to 2-hydroxy-N-(3-methoxyphenyl)benzamide (), which has polar hydroxy and methoxy groups . - Melting Points:

Nitro-containing compounds (target, ) typically exhibit higher melting points due to strong dipole interactions, whereas alkyl-substituted amides () have lower melting points .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.